N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy-benzoyl group, a piperazine ring, and a sulfonyl-phenyl group.
Mechanism of Action
Target of Action
It was observed that similar compounds increased the phosphorylation of h2ax in mcf-7 cells , suggesting that this compound may interact with similar targets.
Mode of Action
Based on the observed effects of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The observed effects on h2ax phosphorylation suggest that it may influence pathways related to dna damage response .
Result of Action
Similar compounds have been observed to cause loss of cell viability in mcf-10a cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid using thionyl chloride . This intermediate is then reacted with piperazine to form 4-(4-methoxybenzoyl)piperazine. The next step involves the sulfonylation of this intermediate with a sulfonyl chloride derivative to obtain the sulfonylated product. Finally, the acetamide group is introduced through an acylation reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxybenzoyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzyl chloride: Another related compound with similar structural features.
4-Fluorobenzoyl chloride: A compound with a similar benzoyl structure but different substituents.
Uniqueness
N-(4-((4-(4-methoxybenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy-benzoyl, piperazine, and sulfonyl-phenyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-17-5-9-19(10-6-17)29(26,27)23-13-11-22(12-14-23)20(25)16-3-7-18(28-2)8-4-16/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBTZJAJBKSYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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